molecular formula C11H13ClO B1422764 3-(3-Chlorophenyl)-2,2-dimethylpropanal CAS No. 1538386-43-4

3-(3-Chlorophenyl)-2,2-dimethylpropanal

Cat. No.: B1422764
CAS No.: 1538386-43-4
M. Wt: 196.67 g/mol
InChI Key: XQEZBQCWPJAOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-2,2-dimethylpropanal (CAS: 1538386-43-4) is an aromatic aldehyde with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . Its structure features a 3-chlorophenyl substituent attached to a dimethylpropanal backbone, making it a versatile intermediate in organic synthesis. The compound is characterized by its aldehyde functional group, which confers reactivity toward nucleophilic additions and condensations.

Properties

IUPAC Name

3-(3-chlorophenyl)-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEZBQCWPJAOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • 3-Chlorophenyl group : An electron-withdrawing substituent that influences electronic distribution and reactivity.
  • Dimethylpropanal backbone : The branched alkyl chain and aldehyde group enhance steric hindrance and dictate solubility and stability.

Comparisons with similar compounds focus on substituent variations (e.g., halogen type, phenyl ring position) and functional group differences (e.g., aldehydes vs. carboxylic acids).

Comparison with 3-(3-Fluorophenyl)-2,2-dimethylpropanal

Key Differences :

Property 3-(3-Chlorophenyl)-2,2-dimethylpropanal 3-(3-Fluorophenyl)-2,2-dimethylpropanal
Molecular Weight 196.67 g/mol 180.22 g/mol
Substituent Chlorine (Cl) Fluorine (F)
Electronegativity Cl (3.0) F (4.0)
Applications Not explicitly stated Lab reagent (discontinued)

Impact of Substituent :

  • Chlorine : Larger atomic size may enhance steric effects in substitution reactions.

Comparison with 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Key Differences :

Property This compound 3-(4-Ethylphenyl)-2,2-dimethylpropanal
Molecular Weight 196.67 g/mol 190.28 g/mol
Substituent Position 3-Chlorophenyl 4-Ethylphenyl
Odor Profile Not reported Floral, aldehydic, marine
Industrial Use Intermediate (speculative) Fragrance ingredient

Impact of Substituent Position :

  • 4-Ethylphenyl : The electron-donating ethyl group at the para position enhances stability and alters solubility compared to the meta-chloro analog.

Physicochemical Properties and Spectral Data

Physical Properties :

Compound State Purity Refractive Index Specific Gravity
This compound Liquid* Not given Not reported Not reported
3-(4-Ethylphenyl)-2,2-dimethylpropanal Liquid >97% 1.503–1.509 0.948–0.958

*Assumed based on structural analogs .

Spectral Data :

  • NMR/IR: While direct data for this compound is unavailable, related compounds (e.g., 3-(3-chlorophenyl)propanoic acid derivatives) show characteristic peaks: ¹H NMR: δ 2.86 (s, CH₂), 1.21 (s, CH₃) . IR: ~1700 cm⁻¹ (C=O stretch) .

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